(2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

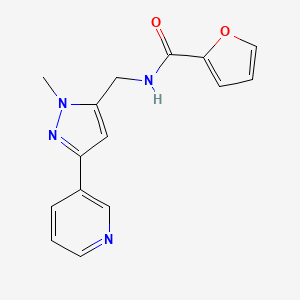

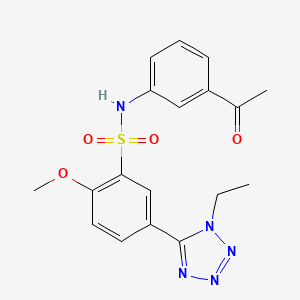

“(2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid” is a compound with the molecular formula C12H15NO2 . It has a molecular weight of 205.25 . The compound belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon).

Aplicaciones Científicas De Investigación

Functional Modification of Polymers

Research conducted by Aly and El-Mohdy (2015) involved the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. The study focused on enhancing the thermal stability and biological activity of the modified polymers for potential medical applications. The findings suggest that such modifications can lead to polymers with improved properties suitable for medical use, indicating a broad application scope in biomaterials science (Aly & El-Mohdy, 2015).

Synthesis of Heterocyclic Compounds

Behbehani et al. (2011) utilized arylhydrazononitriles in the synthesis of various heterocyclic compounds, demonstrating the broad synthetic utility of these compounds in creating biologically active molecules. Their work highlights the potential of these synthetic routes in developing new antimicrobial agents, showcasing the critical role of such compounds in medicinal chemistry (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Antioxidant, Anti-inflammatory, and Antiulcer Activities

Subudhi and Sahoo (2011) synthesized novel conjugates of amino acids with nifedipine and evaluated their biological activities. Their research reveals the potential of these compounds in the treatment of oxidative stress, inflammation, and ulcers, indicating their significant implications in the development of new therapeutic agents (Subudhi & Sahoo, 2011).

Development of Bioactive Materials

A study by Trejo-Machin et al. (2017) explored the use of phloretic acid, a naturally occurring phenolic compound, for enhancing the reactivity of molecules towards benzoxazine ring formation. This research indicates the potential of renewable materials in the synthesis of advanced materials with desirable thermal and thermo-mechanical properties, paving the way for sustainable development in material science (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Biocatalysis and Chiral Chemistry

Li et al. (2013) reported on the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid using a newly isolated Methylobacterium strain, highlighting the importance of biocatalysis in the production of enantiopure pharmaceutical intermediates. This study demonstrates the utility of microbial catalysis in achieving chiral synthesis, which is crucial for the pharmaceutical industry (Li, Wang, Huang, Zou, & Zheng, 2013).

Propiedades

IUPAC Name |

(2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c13-11(12(14)15)7-8-4-5-9-2-1-3-10(9)6-8/h4-6,11H,1-3,7,13H2,(H,14,15)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATKNSRXBJINMN-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C1)C=C(C=C2)C[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-3-(2,3-dihydro-1H-inden-5-yl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2760661.png)

![2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2760667.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2760673.png)

![3-[(1,1-Dioxidotetrahydrothiophen-3-yl)amino]propan-1-ol](/img/structure/B2760683.png)

![4-(benzylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2760684.png)